

Atrazine-13C3,15N3 material safety data sheet (MSDS) information.

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Compound of Interest

Compound Name: Atrazine-13C3,15N3

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Atrazine-¹³C₃,¹⁵N₃: An In-depth Technical Guide for Researchers

This technical guide provides comprehensive Material Safety Data Sheet (MSDS) information, detailed experimental protocols, and an exploration of the signaling pathways associated with Atrazine-¹³C₃,¹⁵N₃. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data to support the safe and effective use of this isotopically labeled compound in advanced research applications.

Material Safety and Chemical Properties

Atrazine-¹³C₃,¹⁵N₃ is the ¹³C- and ¹⁵N-labeled version of Atrazine, a widely used herbicide. The isotopic labeling makes it a valuable tool in environmental fate studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry.[1] While a specific, comprehensive Safety Data Sheet (SDS) for Atrazine-¹³C₃,¹⁵N₃ is not readily available, the safety precautions are expected to be similar to those for unlabeled atrazine. The following tables summarize the known physical, chemical, and safety data.

Table 1: Physical and Chemical Properties of Atrazine¹³C₃, ¹⁵N₃



Property	Value	Reference
Synonyms	2-Chloro-4-ethylamino-6- isopropylamino-1,3,5-triazine- (triazyl- ¹³ C ₃ , ¹⁵ N ₃)	
Molecular Formula	¹³ C ₃ C ₅ H ₁₄ Cl ¹⁵ N ₃ N ₂	
Molecular Weight	221.64 g/mol	[1]
Appearance	White crystalline solid/powder	
Isotopic Purity	≥98 atom %	_
Chemical Purity	≥98% (CP)	_
Storage Temperature	-20°C	-
Solubility	Soluble in organic solvents. Water solubility of unlabeled atrazine is 33 mg/L at 20°C.	
SMILES String	CCN[13C]1=[15N]INVALID- LINK=[15N]INVALID-LINK =[15N]1	
InChI Key	MXWJVTOOROXGIU- ZNLDTMSVSA-N	

Table 2: Hazard Identification for Atrazine (Unlabeled) as a Proxy



Hazard Class	Classification	Pictograms	Signal Word	Hazard Statements
Acute Toxicity (Oral)	Category 4	GHS07	Warning	H302: Harmful if swallowed.
Skin Sensitization	Category 1	GHS07	Warning	H317: May cause an allergic skin reaction.
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	GHS08	Warning	H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment (Acute)	Category 1	GHS09	Warning	H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic)	Category 1	GHS09	Warning	H410: Very toxic to aquatic life with long lasting effects.

Data is for unlabeled atrazine and should be used as a guideline. Users should handle Atrazine- 13 C₃, 15 N₃ with the same precautions.

Table 3: Handling and First Aid



Aspect	Recommendation	
Handling	Wear protective gloves, clothing, and eye/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.	
Storage	Store in a well-ventilated place. Keep container tightly closed. Store at -20°C.	
In case of Ingestion	Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.	
In case of Skin Contact	Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.	
In case of Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if eye irritation persists.	
In case of Inhalation	Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.	

Experimental Protocols

Atrazine-13C3,15N3 is primarily used as an internal standard in analytical chemistry and as a tracer in metabolic flux analysis. Below are detailed, representative protocols for these applications.

Protocol: Quantification of Atrazine in Environmental Water Samples using Atrazine-¹³C₃, ¹⁵N₃ as an Internal Standard by LC-MS/MS



This protocol outlines the use of Atrazine-¹³C₃,¹⁵N₃ as an internal standard for the accurate quantification of atrazine in water samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- 1. Preparation of Stock Solutions and Standards:
- Atrazine-¹³C₃,¹⁵N₃ Internal Standard (IS) Stock Solution (100 μg/mL): Accurately weigh a known amount of Atrazine-¹³C₃,¹⁵N₃ and dissolve it in methanol to achieve a final concentration of 100 μg/mL.
- Working IS Solution (1 μg/mL): Dilute the IS stock solution with methanol to prepare a working solution of 1 μg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled atrazine into blank water samples. Add a constant amount of the working IS solution to each calibration standard.
- 2. Sample Preparation:
- Collect 100 mL of the water sample in a clean glass container.
- Spike the sample with a known volume of the working IS solution (e.g., 100 μ L of 1 μ g/mL IS solution).
- Perform solid-phase extraction (SPE) to concentrate the analytes. Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the spiked water sample onto the SPE cartridge.
- Wash the cartridge with deionized water to remove interfering substances.
- Elute the atrazine and the IS from the cartridge with an appropriate organic solvent (e.g., ethyl acetate or methanol).
- Evaporate the eluent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.



3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to achieve chromatographic separation.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Monitor the appropriate precursor-to-product ion transitions for both atrazine and Atrazine-¹³C₃, ¹⁵N₃.

4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of atrazine to the peak area of Atrazine-13C3,15N3 against the concentration of atrazine in the calibration standards.
- Determine the concentration of atrazine in the environmental sample by calculating the peak area ratio and interpolating from the calibration curve.

Protocol: ¹³C and ¹⁵N Metabolic Flux Analysis (MFA) using Atrazine-¹³C₃, ¹⁵N₃ in a Microbial Culture

This protocol provides a framework for tracing the metabolic fate of atrazine in a microbial culture capable of its degradation, using Atrazine-¹³C₃, ¹⁵N₃.

1. Cell Culture and Labeling:

Foundational & Exploratory



- Establish a steady-state continuous culture of the microorganism in a chemostat with a
 defined medium where atrazine is the sole nitrogen and/or carbon source.
- Switch the feed to a medium containing Atrazine-13C3,15N3 at a known concentration.
- Continue the culture for a duration sufficient to achieve isotopic steady state in the intracellular metabolites. This is typically several cell doubling times.
- 2. Sample Quenching and Metabolite Extraction:
- Rapidly harvest a known volume of the cell culture.
- Quench metabolic activity immediately by adding a cold quenching solution (e.g., 60% methanol at -40°C) to prevent further enzymatic reactions.
- Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
- Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).
- 3. Derivatization and GC-MS Analysis:
- Dry the metabolite extract under vacuum or a stream of nitrogen.
- Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids.
- 4. Data Analysis and Flux Calculation:
- Correct the raw MS data for the natural abundance of isotopes.
- Use a metabolic network model of the microorganism and specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model.



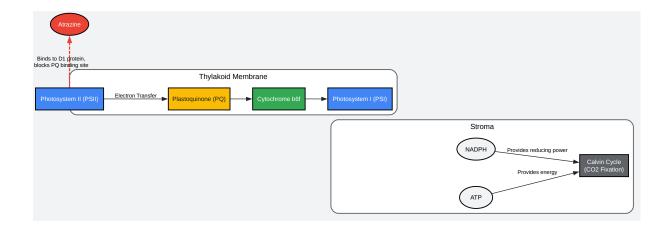
• The software will then calculate the metabolic fluxes through the various pathways involved in atrazine degradation.

Signaling Pathways and Mechanisms of Action

Atrazine exerts its biological effects through distinct mechanisms in different organisms. In plants, it is a potent inhibitor of photosynthesis. In animals, it is recognized as an endocrine-disrupting chemical.

Inhibition of Photosystem II in Plants

Atrazine's primary mode of action as a herbicide is the inhibition of photosynthesis. It specifically targets Photosystem II (PSII) in the chloroplasts of plants.



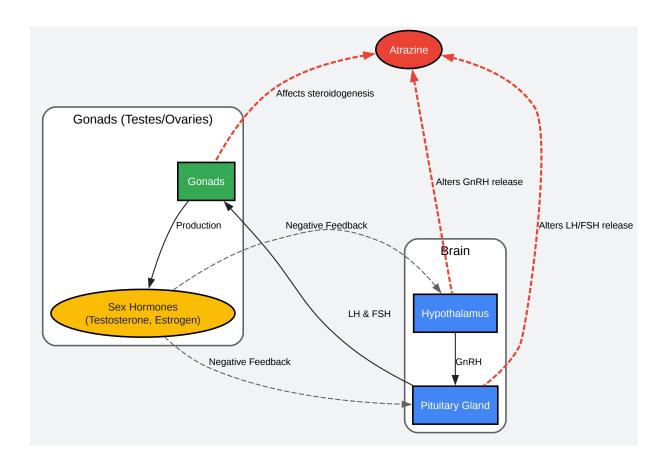
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Caption: Atrazine inhibits Photosystem II, blocking electron transport.



Endocrine Disruption in Vertebrates

In vertebrates, atrazine is known to disrupt the endocrine system, primarily by affecting the Hypothalamus-Pituitary-Gonadal (HPG) axis. This can lead to alterations in hormone levels and reproductive function.



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Caption: Atrazine disrupts the Hypothalamus-Pituitary-Gonadal (HPG) axis.

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References

- 1. medchemexpress.com [medchemexpress.com]
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